molecular formula C12H10N4O2S2 B2534039 Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate CAS No. 868967-03-7

Methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Cat. No.: B2534039
CAS No.: 868967-03-7
M. Wt: 306.36
InChI Key: JPKQBMPEJKUORJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a fusion of several heterocyclic moieties, including thiophene, triazole, and pyridazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Synthetic Methodologies and Molecular Docking A study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, including those related to the compound . These derivatives exhibited antimicrobial and antioxidant activities, with their synthesis process offering a broad application in drug discovery and chemical biology. Their molecular docking studies towards GlcN-6-P synthase suggested moderate to good binding energies, indicating potential as lead compounds in drug development (Flefel et al., 2018).

Antimicrobial Activity Bhuiyan et al. (2006) reported on the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity. This research indicates the potential use of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Cardiovascular Applications Sato et al. (1980) discovered that certain triazolo[1,5-a]pyrimidines fused to heterocyclic systems, akin to the target compound, showed significant coronary vasodilating and antihypertensive activities. This suggests their utility in cardiovascular disease treatment (Sato et al., 1980).

Anticancer Activity The synthesis and biological evaluation of novel triazoloquinazolines and triazinoquinazolines, as reported by Ghorab et al. (2010), showed good antipyretic and anti-inflammatory activities. Such compounds, due to their structural complexity and activity, highlight the potential for cancer treatment applications (Ghorab et al., 2010).

Herbicide Resistance Subramanian et al. (1990) investigated triazolopyrimidine sulfanilides targeting acetolactate synthase, a key enzyme in plant growth. Their findings on spontaneous mutant resistance provide insights into developing herbicide-resistant crops or novel herbicides (Subramanian et al., 1990).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .

Mechanism of Action

Properties

IUPAC Name

methyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c1-18-11(17)7-20-10-5-4-9-13-14-12(16(9)15-10)8-3-2-6-19-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKQBMPEJKUORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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